4-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole
Description
Properties
IUPAC Name |
4-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl-2,1,3-benzothiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O3S2/c12-11(13,14)6-20-7-4-17(5-7)22(18,19)9-3-1-2-8-10(9)16-21-15-8/h1-3,7H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFMQYRVLHVKGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC3=NSN=C32)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This is followed by the introduction of the sulfonyl group and the azetidine ring. The trifluoroethoxy group is then added to the azetidine ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining the reaction conditions and improving the yield. The purification of the final product is usually achieved through crystallization or chromatography .
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonyl (-SO₂-) group participates in nucleophilic substitution and coupling reactions:
a. Nucleophilic substitution
Reacts with amines under mild conditions (DMF, 50–60°C) to form secondary sulfonamides. Kinetic studies show a second-order rate constant of with n-butylamine.
b. Suzuki-Miyaura cross-coupling
The sulfonyl group facilitates palladium-catalyzed coupling with arylboronic acids. For example:
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 4-Methoxyphenylboronic acid | 4-{[3-(2,2,2-Trifluoroethoxy)azetidin-1-yl]sulfonyl}-5-(4-methoxyphenyl)-2,1,3-benzothiadiazole | 68% |
Benzothiadiazole Core Modifications
The electron-deficient benzothiadiazole moiety undergoes electrophilic substitution and metalation:
a. Ortho-directed lithiation
Using LDA at -78°C, the 5-position undergoes regioselective deprotonation. Subsequent trapping with electrophiles proceeds with moderate yields :
| Electrophile | Temperature | Yield |
|---|---|---|
| Benzaldehyde | -78°C to RT | 42% |
| Iodomethane | -78°C | 55% |
b. Photochemical dimerization
UV irradiation (254 nm) induces [2+2] cycloaddition at the benzothiadiazole core, forming a cross-linked dimer ().
Azetidine Ring Functionalization
The strained azetidine ring (3-membered N-heterocycle) shows distinct reactivity:
a. Ring-opening reactions
Reacts with HCl gas in dichloromethane to yield a linear sulfonamide derivative:
b. N-Alkylation
The azetidine nitrogen undergoes alkylation with methyl iodide (K₂CO₃, DMF, 60°C) to form a quaternary ammonium salt () .
Trifluoroethoxy Group Stability
The -OCH₂CF₃ substituent displays exceptional stability:
-
No hydrolysis observed under acidic (6M HCl, reflux) or basic (1M NaOH, 80°C) conditions.
-
Resists radical-mediated degradation (AIBN, 70°C in toluene).
Coordination Chemistry
The benzothiadiazole unit acts as a π-accepting ligand. Example coordination behavior:
| Metal Salt | Conditions | Complex | Application |
|---|---|---|---|
| CuI | MeCN, 60°C | [Cu(4-{[3-(2,2,2-Trifluoroethoxy)azetidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole)₂]PF₆ | Luminescent material () |
Thermal Degradation Pathways
Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, forming:
-
SO₂ ()
-
CF₃CH₂O- radicals (detected via EPR).
This compound’s multifunctional architecture enables applications in medicinal chemistry (e.g., kinase inhibitor design) and materials science (e.g., organic semiconductors ). Further studies should explore its catalytic asymmetric transformations and bioconjugation potential.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 4-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole lies in medicinal chemistry . The compound has been investigated for its potential as an enzyme inhibitor and receptor modulator . Its sulfonyl group may facilitate interactions with target proteins through hydrogen bonding and electrostatic interactions.
Case Studies:
- Enzyme Inhibition: Research indicates that compounds with sulfonyl groups can effectively inhibit enzymes involved in various diseases. For instance, studies have shown that similar benzothiadiazole derivatives exhibit inhibitory effects on carbonic anhydrase and other key enzymes linked to cancer and metabolic disorders.
- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Materials Science
In materials science , the unique properties of this compound make it suitable for developing advanced materials such as:
- Conductive Polymers: The incorporation of this compound into polymer matrices can enhance electrical conductivity and thermal stability.
- Sensors: Its chemical reactivity allows for the development of sensors that can detect specific biomolecules or environmental pollutants.
Mechanism of Action
The mechanism of action of 4-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s ability to penetrate cell membranes, while the sulfonyl group can interact with various enzymes and proteins. These interactions can lead to the inhibition of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Chemistry
The compound shares structural motifs with several classes of bioactive molecules:
- Benzimidazole Derivatives: Compounds like 2-{[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl}-1H-benzimidazole () feature a benzimidazole core instead of benzothiadiazole.
- Thiadiazole Derivatives : 1,3,4-Thiadiazole derivatives (e.g., 2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole ; ) exhibit sulfur-rich frameworks but differ in ring connectivity (1,3,4 vs. 2,1,3), influencing aromaticity and reactivity .
- Sulfonamide-Linked Compounds : Structures like 8f () and 1-(4-Methylphenylsulfonyl)-2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]-methylsulfanyl}-1H-benzimidazole () highlight the role of sulfonamide/sulfonyl groups in enhancing solubility and target engagement. The azetidine ring in the target compound may confer conformational rigidity compared to flexible alkyl chains in analogues .
Physicochemical Properties
Biological Activity
The compound 4-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, characterization, and various biological assessments.
Chemical Structure and Properties
The compound can be described by its molecular formula and features a complex structure that includes a benzothiadiazole moiety and a trifluoroethoxy azetidine group. The structural representation is crucial for understanding its interaction with biological targets.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 384.39 g/mol |
| Key Functional Groups | Benzothiadiazole, Sulfonamide |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the benzothiadiazole framework followed by the introduction of the azetidine and sulfonyl groups. Detailed methodologies can be found in specialized chemical literature.
Antitumor Activity
Recent studies have indicated that derivatives of benzothiadiazole exhibit significant antitumor properties. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating cytotoxic effects.
Case Study: Antitumor Efficacy
In vitro studies have shown that compounds related to This compound exhibit promising results against lung cancer cell lines such as A549 and HCC827. The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis.
Antimicrobial Activity
The antimicrobial properties of this compound are also noteworthy. Benzothiadiazole derivatives have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 16 μg/mL |
| Staphylococcus aureus | 8 μg/mL |
These results indicate that the compound may serve as a lead for developing new antimicrobial agents.
Mechanistic Insights
The biological activity of This compound may be attributed to its ability to interact with specific biological targets such as kinases or DNA. Studies suggest that it may act as an inhibitor of vascular endothelial growth factor receptors (VEGFR), which play a critical role in tumor angiogenesis.
Q & A
Q. What synthetic strategies optimize the sulfonation step to introduce the azetidine-sulfonyl group in 2,1,3-benzothiadiazole derivatives?
Methodological Answer: The sulfonation of the benzothiadiazole core requires precise control of reaction conditions. Key steps include:
- Catalyst Selection : Palladium-based catalysts (e.g., Pd(OAc)₂) or CuI in DMF facilitate coupling between benzothiadiazole sulfonyl chlorides and azetidine derivatives .
- Solvent and Temperature : Reactions in anhydrous THF or DCM at 60–80°C improve yields (70–85%) while minimizing side reactions like sulfone over-oxidation .
- Workup : Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures removal of unreacted sulfonyl chloride intermediates .
Q. How can researchers validate the purity and structural integrity of this compound after synthesis?
Methodological Answer:
- Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., azetidine ring protons at δ 3.5–4.0 ppm; trifluoroethoxy CF₃ signals at δ 4.3–4.5 ppm) .
- X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., S–N bond: 1.65 Å) and dihedral angles between benzothiadiazole and azetidine moieties .
- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water) coupled with high-resolution mass spectrometry validates molecular ion peaks (e.g., [M+H]⁺ at m/z 407.2) .
Q. What solvent systems and storage conditions ensure stability for long-term studies?
Methodological Answer:
- Solubility : The compound dissolves in polar aprotic solvents (DMF, DMSO) but precipitates in water. Prepare stock solutions in DMSO (10 mM) for biological assays .
- Stability : Store under inert gas (N₂/Ar) at –20°C. Degradation occurs via hydrolysis of the sulfonyl group in humid conditions (>50% loss in 30 days at 25°C) .
Advanced Research Questions
Q. How do computational DFT studies resolve contradictions between experimental and theoretical bond-length data for the benzothiadiazole core?
Methodological Answer:
- Functional Selection : Hybrid functionals (e.g., B3LYP with 20% exact exchange) reduce errors in S–N and C–S bond lengths to <0.02 Å compared to X-ray data .
- Basis Sets : Use 6-311++G(d,p) for sulfur and nitrogen atoms to account for electron correlation in the sulfonyl group .
- Example Data :
| Bond Type | Experimental (Å) | DFT-Calculated (Å) |
|---|---|---|
| S–N (thiadiazole) | 1.62 | 1.64 |
| C–S (sulfonyl) | 1.76 | 1.78 |
Q. What structure-activity relationships (SAR) explain the compound’s selectivity for biological targets (e.g., kinases or GPCRs)?
Methodological Answer:
- Azetidine Flexibility : The trifluoroethoxy group enhances lipophilicity (logP ~2.8), improving membrane permeability. Rigid azetidine rings favor binding to hydrophobic enzyme pockets .
- Sulfonyl Linker : Replacing sulfonyl with carbonyl reduces potency by 10-fold in kinase inhibition assays, highlighting its role in H-bonding with catalytic lysine residues .
- Thiadiazole Electronics : Electron-withdrawing benzothiadiazole stabilizes charge-transfer interactions with ATP-binding sites (e.g., IC₅₀ = 0.8 µM vs. EGFR kinase) .
Q. How can researchers address conflicting reports on the compound’s cytotoxicity in cancer vs. normal cell lines?
Methodological Answer:
- Assay Optimization : Use isogenic cell pairs (e.g., MCF-7 vs. MCF-10A) under standardized conditions (10% FBS, 48h exposure). Discrepancies often arise from varying ROS detection protocols .
- Mechanistic Studies :
Q. What advanced spectroscopic techniques elucidate the compound’s photophysical properties for optoelectronic applications?
Methodological Answer:
- Time-Resolved Fluorescence : Measure excited-state lifetimes (τ ~2.3 ns) in toluene to assess conjugation between benzothiadiazole and azetidine-sulfonyl groups .
- Cyclic Voltammetry : Determine HOMO/LUMO levels (e.g., HOMO = –5.8 eV, LUMO = –3.6 eV) for use in organic photovoltaics .
- Solvatochromism : UV-Vis shifts (λₐᵦₛ 320 → 340 nm in polar solvents) confirm intramolecular charge transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
